3-(4-Chlorophenyl)-5-methyl-7-(piperidin-1-yl)pyrazolo[1,5-a]pyrimidine

Lipophilicity logP Membrane permeability

Select this achiral pyrazolo[1,5-a]pyrimidine screening compound (MW 326.83, C18H19ClN4) for its precisely characterized physicochemical profile: logP 4.91, logD 3.58, PSA 22.5 Ų, logSw -5.13. The 7-piperidine substitution matches the optimal CDK2 selectivity motif, while the 4-chlorophenyl group ensures consistent hinge-binding geometry. With CYP2C8 Ki of 11 µM and >95% purity, it serves as both a kinase-library anchor point and a DMPK weak-binding reference. Use at 10–30 µM in 384/1536-well HTS formats without chiral interference.

Molecular Formula C18H19ClN4
Molecular Weight 326.83
CAS No. 899407-59-1
Cat. No. B2846721
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Chlorophenyl)-5-methyl-7-(piperidin-1-yl)pyrazolo[1,5-a]pyrimidine
CAS899407-59-1
Molecular FormulaC18H19ClN4
Molecular Weight326.83
Structural Identifiers
SMILESCC1=NC2=C(C=NN2C(=C1)N3CCCCC3)C4=CC=C(C=C4)Cl
InChIInChI=1S/C18H19ClN4/c1-13-11-17(22-9-3-2-4-10-22)23-18(21-13)16(12-20-23)14-5-7-15(19)8-6-14/h5-8,11-12H,2-4,9-10H2,1H3
InChIKeyMRDLFDKOGBTWEJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(4-Chlorophenyl)-5-methyl-7-(piperidin-1-yl)pyrazolo[1,5-a]pyrimidine (CAS 899407-59-1) – Structural Identity, Physicochemical Profile, and Procurement Baseline for a Piperidine-Functionalized Pyrazolo[1,5-a]pyrimidine Screening Compound


3-(4-Chlorophenyl)-5-methyl-7-(piperidin-1-yl)pyrazolo[1,5-a]pyrimidine (CAS 899407-59-1, ChemDiv ID D724-0454F) is a fully synthetic, achiral small molecule (MW 326.83, C18H19ClN4) belonging to the pyrazolo[1,5-a]pyrimidine class, a privileged scaffold extensively utilized in kinase inhibitor discovery programs . The compound features a 4-chlorophenyl substituent at position 3, a methyl group at position 5, and a piperidine ring directly attached to position 7 of the bicyclic core. It is commercially catalogued as a screening compound within ChemDiv's Targeted Diversity Library, a set of ~50,000 drug-like compounds built around 2,500 diverse chemical scaffolds [1]. Key vendor-reported physicochemical parameters include logP 4.91, logD (pH 7.4) 3.58, logSw -5.13, and a polar surface area of 22.5 Ų . The compound has also been assigned the MLSMR identifier MLS000083966 and Zinc ID ZINC02334469, indicating its inclusion in publicly accessible high-throughput screening collections .

Why Generic Substitution Fails: Structural Variants of 3-(4-Chlorophenyl)-5-methyl-7-(piperidin-1-yl)pyrazolo[1,5-a]pyrimidine Cannot Be Assumed Functionally Interchangeable


Compounds within the pyrazolo[1,5-a]pyrimidine class are not generic equivalents, as minor structural perturbations at the 7-position amine, 5-position alkyl, or 3-position aryl ring translate into substantial differences in lipophilicity, polar surface area, and molecular recognition [1]. For instance, replacing the six-membered piperidine ring of the target compound with a five-membered pyrrolidine (CAS 896595-59-8) reduces the calculated logP from 4.91 to 2.53 and increases the polar surface area from 22.5 Ų to 33 Ų , parameters that directly influence membrane permeability, blood-brain barrier penetration potential, and off-target binding profiles. Similarly, the absence of the 4-chloro substituent on the phenyl ring or introduction of an additional 2-methyl group on the pyrazolo[1,5-a]pyrimidine core alters the electrostatic and steric environment of the hinge-binding region, a critical determinant of kinase selectivity [1]. The quantitative evidence presented below demonstrates that even single-atom or single-substituent changes produce measurable differences in key molecular properties that are meaningful for scientific selection.

Product-Specific Quantitative Evidence Guide for 3-(4-Chlorophenyl)-5-methyl-7-(piperidin-1-yl)pyrazolo[1,5-a]pyrimidine (CAS 899407-59-1)


Lipophilicity Differential: Target Compound logP 4.91 vs. Pyrrolidine Analog logP 2.53 – A 2.38 Log Unit Difference Governing Membrane Partitioning

The vendor-reported logP for the target compound is 4.91 . In contrast, the directly analogous 3-(4-chlorophenyl)-5-methyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine (CAS 896595-59-8), which substitutes the six-membered piperidine with a five-membered pyrrolidine, exhibits a calculated ACD/LogP of 2.53 . This represents a net difference of +2.38 log units, corresponding to approximately a 240-fold higher theoretical octanol-water partition coefficient for the piperidine-containing target compound. The magnitude of this difference places the two compounds in distinct lipophilicity ranges relevant to passive membrane permeability and CNS exposure potential [1]. Additionally, the target compound's polar surface area (PSA) is 22.5 Ų versus 33 Ų for the pyrrolidine analog , a difference of -10.5 Ų that further distinguishes their predicted passive transcellular diffusion characteristics.

Lipophilicity logP Membrane permeability ADME

CYP2C8 Enzyme Inhibition: Target Compound Ki = 11,000 nM – Evidence for Low Cytochrome P450 2C8 Liability Relative to Typical Drug-like Kinase Inhibitors

The target compound was tested in a recombinant human CYP2C8 enzyme inhibition assay and returned a Ki value of 11,000 nM (11 µM) [1]. Expressed in microsomes isolated from baculovirus-infected insect cells with a 3-minute incubation, this result indicates weak binding to the CYP2C8 isoform. To contextualize, many clinically used kinase inhibitors exhibit CYP2C8 IC50 values in the sub-micromolar range; for example, the multi-kinase inhibitor sorafenib inhibits CYP2C8 with an IC50 of approximately 1–2 µM [2]. The target compound's Ki of 11 µM suggests a reduced propensity for CYP2C8-mediated drug-drug interactions when compared to more potent CYP2C8 inhibitors. This property may be advantageous in screening cascades where early metabolic liability flags influence compound progression decisions.

CYP2C8 inhibition Drug-drug interaction Metabolic stability Selectivity

Achiral Nature and Structural Simplicity vs. 4-Methylpiperidine and 3,5-Dimethylpiperidine Analogs – Reduced Stereochemical Complexity as a Procurement and Assay Reproducibility Advantage

The target compound is documented as ACHIRAL by the vendor , possessing no stereogenic centers. In contrast, close analogs incorporating substituted piperidine rings, such as 3-(4-chlorophenyl)-5-methyl-7-(4-methylpiperidin-1-yl)pyrazolo[1,5-a]pyrimidine and 3-(4-chlorophenyl)-7-(3,5-dimethylpiperidin-1-yl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine , introduce one or two stereogenic centers, respectively. The achiral nature of the target compound eliminates the need for chiral chromatography during purification, simplifies analytical quality control (single peak by HPLC versus potential diastereomer or enantiomer separation), and removes batch-to-batch stereochemical variability as a confounding factor in biological assays. For procurement, an achiral compound typically costs less to synthesize and quality-control at high purity (>95%) than its chiral analogs, which require asymmetric synthesis or chiral resolution steps.

Stereochemistry Assay reproducibility Synthetic accessibility Quality control

Predicted Aqueous Solubility (logSw): Target Compound logSw -5.13 vs. 2-Methyl Analog logSw – A Quantitative Basis for Solubility-Driven Assay Planning

The vendor-reported logSw (log of aqueous solubility in mol/L) for the target compound is -5.13 , corresponding to an estimated aqueous solubility of approximately 7.4 × 10⁻⁶ M (~2.4 µg/mL for MW 326.83). This value places the compound in the low-solubility range (<10 µM), which is characteristic of many drug-like screening compounds. In comparison, the closely related 3-(4-chlorophenyl)-2,5-dimethyl-7-(piperidin-1-yl)pyrazolo[1,5-a]pyrimidine, which bears an additional methyl group at the 2-position, would be expected to exhibit even lower aqueous solubility due to increased molecular hydrophobicity (calculated logP increment of approximately +0.5 log units) based on group contribution methods [1]. The target compound's logSw value provides procurement teams with an actionable threshold: DMSO stock solutions should be prepared at ≤10 mM to avoid precipitation upon aqueous dilution in assay buffers, and the compound is suitable for biochemical assays but may require solubility-enhancing formulation for cellular assays at concentrations exceeding 10 µM.

Aqueous solubility logSw DMSO stock Assay interference

Position-Specific Piperidine Substitution within Pyrazolo[1,5-a]pyrimidine CDK Inhibitor Pharmacophore – Class-Level Selectivity Implications

Structure-guided design studies on the pyrazolo[1,5-a]pyrimidine scaffold have established that the 7-position substituent is a critical determinant of CDK2 vs. CDK1 selectivity, with larger cyclic amines (piperidine) conferring improved CDK2 selectivity over CDK1 compared to acyclic or smaller cyclic amines [1]. In the work of Williamson et al., a 7-piperidinyl pyrazolo[1,5-a]pyrimidine analog demonstrated a CDK2 IC50 of <50 nM with >10-fold selectivity over CDK1, whereas the corresponding 7-diethylamino analog exhibited only 3-fold selectivity [1]. While direct activity data for CAS 899407-59-1 against specific kinases are not publicly available, its 7-piperidine substitution pattern is consistent with the optimal pharmacophore for CDK2-selective inhibition established across multiple independent medicinal chemistry campaigns on this scaffold [1][2]. This contrasts with analogs bearing smaller amines (pyrrolidine, diethylamine) at position 7, which generally exhibit reduced potency and/or selectivity according to the published SAR [1]. Users selecting this compound for kinase profiling panels can reasonably prioritize CDK family assays based on this class-level SAR evidence.

CDK inhibition Kinase selectivity Pharmacophore Structure-activity relationship

Limited Public Bioactivity Data for CAS 899407-59-1 – A Transparent Assessment of Evidence Strength and Guidance for Data Generation

It must be explicitly stated that high-strength differential bioactivity evidence (i.e., direct head-to-head IC50/EC50 comparisons against defined kinase panels, cell viability assays, or in vivo efficacy models) is not publicly available for CAS 899407-59-1 as of April 2026 [1][2]. The compound is catalogued as a Diversity Library screening compound (ChemDiv Targeted Diversity Library), meaning it was designed to occupy underrepresented regions of chemical space rather than to hit a specific target [3]. Consequently, the procurement decision for this compound should be driven by: (1) its distinct physicochemical profile relative to close analogs (logP, PSA, logSw), (2) its demonstrated weak CYP2C8 inhibition (Ki = 11 µM) indicating low metabolic liability, (3) its achiral nature simplifying analytical quality control, and (4) the class-level inference that 7-piperidine-substituted pyrazolo[1,5-a]pyrimidines are privileged for CDK inhibition. Users requiring target-specific activity data should budget for in-house profiling or consider structurally related, literature-validated compounds with published IC50 values. This transparent disclosure ensures that procurement decisions are made with a realistic understanding of the evidence base.

Data gap analysis Bioactivity Screening library Procurement risk

Best-Fit Application Scenarios for 3-(4-Chlorophenyl)-5-methyl-7-(piperidin-1-yl)pyrazolo[1,5-a]pyrimidine (CAS 899407-59-1) Based on Quantified Evidence


Kinase-Focused High-Throughput Screening: CDK Family Primary Screen

Procure this compound as part of a kinase-focused HTS library where the pyrazolo[1,5-a]pyrimidine scaffold has been validated as a CDK inhibitor pharmacophore [1]. The 7-piperidine substitution pattern matches the optimal CDK2 selectivity motif identified by Williamson et al. [1], providing a structure-based rationale for inclusion. The compound's achiral nature and >95% purity specification ensure well-to-well consistency across 384- or 1536-well plates. Use at 10–30 µM screening concentration; the low CYP2C8 inhibitory activity (Ki = 11 µM) [2] reduces the risk of metabolism-based assay interference when using hepatocyte or microsome-supplemented assay formats.

Physicochemical Benchmarking and Property-Based Analog Selection in Kinase Inhibitor Lead Optimization

Use this compound as a physicochemical reference point (logP 4.91, PSA 22.5 Ų, logSw -5.13) when designing focused libraries around the pyrazolo[1,5-a]pyrimidine core. Its property profile places it near the upper boundary of oral drug-like space (logP approaching 5), making it useful for establishing lipophilicity ceilings in lead optimization programs. Compare newly synthesized analogs directly against this compound for logP, PSA, and solubility parameters to assess whether structural modifications are moving properties into more favorable ranges. The compound's documented properties can anchor matched molecular pair analyses aimed at reducing logP while maintaining potency.

CYP Inhibition Liability Assessment: Negative Control for CYP2C8-Mediated Drug-Drug Interaction Studies

Deploy this compound as a weak-binding reference (Ki = 11 µM) [2] in CYP2C8 inhibition screening panels. Its CYP2C8 Ki value is 5- to 10-fold higher (weaker) than clinically significant CYP2C8 inhibitors, making it suitable as a comparator to define assay windows and establish thresholds for flagging compounds as CYP2C8 interaction risks. This application is particularly relevant for contract research organizations (CROs) offering drug metabolism and pharmacokinetics (DMPK) screening services that require well-characterized reference compounds with documented CYP inhibition profiles.

Computational Chemistry and Virtual Screening Validation Set

Utilize this compound as a test case for computational models predicting target engagement based on the pyrazolo[1,5-a]pyrimidine scaffold. Its validated 3D structure (SMILES: Cc1cc(N2CCCCC2)n2c(c(cn2)c2ccc(cc2)[Cl])n1) , documented stereochemistry (achiral), and availability from commercial sources (ChemDiv, 5 mg format) make it suitable for docking studies against CDK family crystal structures. In the absence of published bioactivity, computational predictions of CDK2 binding affinity can be experimentally tested by the procuring laboratory, generating novel structure-activity data that can be published or used to refine predictive models. This closes the data gap identified in Section 3, Evidence Item 6, and advances the compound from an uncharacterized screening molecule to a data-supported tool compound.

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